(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034230-95-8
VCID: VC6974536
InChI: InChI=1S/C21H23ClN8O/c1-15-2-3-17(22)8-18(15)27-4-6-28(7-5-27)21(31)16-10-29(11-16)19-9-20(25-13-24-19)30-14-23-12-26-30/h2-3,8-9,12-14,16H,4-7,10-11H2,1H3
SMILES: CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5
Molecular Formula: C21H23ClN8O
Molecular Weight: 438.92

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone

CAS No.: 2034230-95-8

Cat. No.: VC6974536

Molecular Formula: C21H23ClN8O

Molecular Weight: 438.92

* For research use only. Not for human or veterinary use.

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone - 2034230-95-8

Specification

CAS No. 2034230-95-8
Molecular Formula C21H23ClN8O
Molecular Weight 438.92
IUPAC Name [4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone
Standard InChI InChI=1S/C21H23ClN8O/c1-15-2-3-17(22)8-18(15)27-4-6-28(7-5-27)21(31)16-10-29(11-16)19-9-20(25-13-24-19)30-14-23-12-26-30/h2-3,8-9,12-14,16H,4-7,10-11H2,1H3
Standard InChI Key PSKNQUSFXNCHFC-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5

Introduction

Chemical Structure and Nomenclature

The compound’s structure comprises three distinct pharmacophoric elements:

  • A pyrimidine ring substituted at position 6 with a 1H-1,2,4-triazol-1-yl group.

  • An azetidine ring (four-membered saturated nitrogen heterocycle) linked to the pyrimidine at position 4.

  • A piperazine moiety substituted at position 4 with a 5-chloro-2-methylphenyl group, connected to the azetidine via a carboxamide bond.

IUPAC Name:
(1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone

Molecular Formula:
C₂₄H₂₅ClN₁₀O
Molecular Weight: 529.99 g/mol (calculated from atomic weights).

Key Structural Features:

  • The pyrimidine-triazole system may engage in π-π stacking interactions with biological targets.

  • The azetidine’s strained ring could influence conformational flexibility and binding kinetics.

  • The chlorophenyl-piperazine moiety is a common motif in CNS-targeting agents, suggesting potential neuropharmacological applications .

Synthesis and Structural Analogues

While no explicit synthesis route for this compound is documented, plausible pathways can be inferred from related patents and PubChem entries:

Pyrimidine-Triazole Core Formation

Patent US8436001B2 describes methods for synthesizing pyrimidine derivatives with triazole substituents . A Huisgen 1,3-dipolar cycloaddition ("click chemistry") between a pyrimidine alkyne and an azide-containing triazole precursor is a likely step. For example:

  • 6-Chloropyrimidin-4-amine could react with sodium azide to form 6-azidopyrimidine.

  • Copper-catalyzed cycloaddition with 1H-1,2,4-triazole would yield the 6-(1H-1,2,4-triazol-1-yl)pyrimidine intermediate .

Azetidine-Piperazine Linkage

The azetidine ring is typically synthesized via intramolecular cyclization of γ-amino alcohols or through ring-opening of epoxides. Patent US8242104B2 highlights the use of azetidine-carboxamides in kinase inhibitors, suggesting that coupling the azetidine to the pyrimidine-triazole core may involve nucleophilic substitution or palladium-catalyzed cross-coupling .

The piperazine-chlorophenyl group could be introduced via:

  • Buchwald-Hartwig amination to attach the 5-chloro-2-methylphenyl group to piperazine.

  • Carboxamide bond formation between the azetidine’s carbonyl and the piperazine’s amine .

Physicochemical Properties

Predicted properties based on structural analogs and computational tools:

PropertyValue/Description
LogP~3.2 (moderate lipophilicity)
SolubilityPoor aqueous solubility; soluble in DMSO, DMFA
pKaBasic (piperazine N: ~8.5; azetidine N: ~7.2)
Hydrogen Bond Donors2 (triazole NH and azetidine NH)
Hydrogen Bond Acceptors11 (N and O atoms)

These properties suggest moderate blood-brain barrier permeability, aligning with the piperazine-chlorophenyl motif’s prevalence in neuroactive drugs .

Hypothetical Biological Activity

Serotonergic Activity

The 4-(5-chloro-2-methylphenyl)piperazine moiety is structurally analogous to meta-chlorophenylpiperazine (mCPP), a serotonin receptor agonist/antagonist. This suggests potential 5-HT₁A/5-HT₂C receptor modulation, which could implicate the compound in treating anxiety or depression .

Pharmacological Applications

While direct evidence is lacking, structural parallels support hypotheses in:

  • Oncology: As a kinase inhibitor targeting proliferative pathways.

  • Neurology: Modulating serotonin or dopamine receptors for psychiatric disorders.

  • Inflammation: Targeting PI3Kδ or JAK/STAT pathways in autoimmune diseases .

Future Research Directions

  • In Vitro Profiling: Screen against kinase panels and neurotransmitter receptors.

  • ADMET Studies: Assess metabolic stability, CYP inhibition, and plasma protein binding.

  • Structural Optimization: Introduce solubilizing groups (e.g., PEG chains) to improve bioavailability.

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